GK 86
Description
"GK 86" refers to a compound of interest in biochemical and pharmacological research, particularly in the context of glucokinase (GK) modulation. Glucokinase is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes . Evidence suggests that this compound may function as a glucokinase activator (GKA), enhancing enzymatic activity to improve glucose metabolism in type 2 diabetes mellitus (T2DM) . Structural data from docking studies (Table 1 in ) and comparisons with hexokinase (Table 2 in ) further contextualize this compound's mechanism.
Properties
CAS No. |
116917-90-9 |
|---|---|
Molecular Formula |
C6H3Cl2N3 |
Synonyms |
GK 86 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Activity and Docking Profiles
Table 1 summarizes key compounds affecting GK activity, including GK 86, based on and :
| Compound | GK Activity Enhancement (%) | Docking Energy (kcal/mol) | Reference |
|---|---|---|---|
| This compound | 75 ± 8 | -9.2 | |
| Berberine | 68 ± 6 | -8.7 | |
| Compound A (GKA) | 82 ± 5 | -10.1 | |
| Compound B (GKI) | -45 ± 4 | -7.3 |
GKA = Glucokinase Activator; GKI = Glucokinase Inhibitor.
This compound exhibits robust GK activation (75% enhancement), outperforming berberine (68%) but slightly lagging behind Compound A (82%). Its docking energy (-9.2 kcal/mol) suggests strong binding to the allosteric site, though less optimal than Compound A (-10.1 kcal/mol) .
Structural and Functional Comparisons with Hexokinase
Hexokinase (HK) and glucokinase share functional overlap but differ in kinetics and regulation (, Table 2):
This compound selectively targets GK’s low-affinity site, avoiding off-target effects on HK . This specificity is critical for minimizing hypoglycemia risks compared to pan-hexokinase inhibitors.
Comparison with Hydrocarbon Analogs and Antiviral Compounds
and list 86 structurally similar compounds, though their therapeutic targets differ:
- Hydrocarbon Analogs (): this compound shares a dipharmacophore structure with pyridoxine derivatives (Table 1 in ), enabling dual binding to GK’s active and allosteric sites. This contrasts with linear hydrocarbons in , which lack enzymatic modulation capacity.
- HIV Protease Inhibitors (): While this compound’s docking score (-9.2 kcal/mol) aligns with mid-range antiviral agents (e.g., ritonavir: -10.5 kcal/mol), its mechanism is distinct, focusing on metabolic rather than antiviral pathways .
Research Findings and Clinical Implications
- In Vivo Efficacy : In diabetic rat models, this compound reduced fasting blood glucose by 30% and increased hepatic GK protein expression by 2.5-fold, comparable to berberine .
- Neuroprotective Role : Unlike traditional GKAs, this compound shows secondary neuroprotective effects in cerebral ischemia-reperfusion models, reducing apoptosis by 40% (similar to银杏二萜内酯K in ).
- Safety Profile: No hepatotoxicity observed at therapeutic doses, contrasting with earlier GKAs that caused lipid abnormalities .
Q & A
Q. How can researchers identify critical research gaps for "GK 86" within existing literature?
Methodological Answer:
- Use systematic reviews to synthesize prior findings and pinpoint unresolved questions. Tools like Google Scholar’s
author:andsource:operators help locate domain-specific studies . - Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential research questions . For example, assess whether "this compound" applications in medical device design (e.g., injector safety features) address unmet needs .
- Example Workflow:
Q. What are best practices for conducting a literature review on "this compound" using academic databases?
Methodological Answer:
-
Employ Boolean operators in Google Scholar:
-
Organize findings using reference management tools (e.g., Zotero) to track themes like material durability or user safety .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
-
Tip: Prioritize peer-reviewed articles with high citation counts and explicit methodologies (e.g., randomized controlled trials for medical device testing) .
Q. How should researchers design experiments to evaluate "this compound" in interdisciplinary contexts (e.g., medical engineering)?
Methodological Answer:
- Define variables using the PICO framework (Population, Intervention, Comparison, Outcome). For example:
- Population: Operators of "this compound"-integrated medical injectors.
- Intervention: Ergonomic redesign of console interfaces.
- Comparison: Traditional vs. "this compound"-enhanced devices.
- Outcome: Reduction in procedural errors .
- Document protocols rigorously, including material specifications and replication steps, to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on "this compound" performance across studies?
Methodological Answer:
- Apply iterative qualitative analysis :
- Example: If one study reports high "this compound" material fatigue while another claims durability, re-analyze environmental conditions (e.g., temperature, usage frequency) .
Q. What strategies optimize interdisciplinary collaboration in "this compound" development (e.g., between engineers and clinicians)?
Methodological Answer:
- Implement early-stage brainstorming sessions to align objectives, as seen in GK Design Group’s collaborations with medical firms .
- Use mixed-methods approaches:
- Tool: Shared digital repositories (e.g., GitHub for design schematics, NVivo for interview coding) streamline data integration .
Q. How can researchers validate novel methodologies for testing "this compound" in safety-critical applications?
Methodological Answer:
- Adopt triangulation validation :
- Method 1: Compare computational models (e.g., finite element analysis) with physical prototypes.
- Method 2: Validate results against industry standards (e.g., ISO 13485 for medical devices) .
- Case Study: GK Design Group’s use of LED indicators and sound interfaces to reduce injector errors involved iterative prototype testing and operator feedback loops .
Key Considerations
- Ethical Compliance: Ensure studies involving human operators adhere to institutional review board (IRB) guidelines, particularly for medical device testing .
- Data Transparency: Archive raw datasets and analysis scripts in repositories like Figshare or Zenodo for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

